2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a methylsulfanyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid can be achieved through several methods. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These starting materials undergo a series of reactions, including nitration, reduction, and sulfonation, to yield the target compound . Another method involves the synthesis starting from 2-methyl-5-nitrophenol, which is more process-oriented and can be used in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as catalytic hydrogenation, sulfonation, and crystallization to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid.
Reducing Agents: Hydrogen gas, catalytic hydrogenation.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding due to its unique functional groups.
Industrial Applications: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of cardiotonic drugs, the compound undergoes cyclization and oxidation reactions to form active pharmaceutical ingredients that interact with cardiac receptors to exert their effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-(methylsulfanyl)benzoic acid: A closely related compound used in similar applications.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: An active ingredient in cardiotonic drugs.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another cardiotonic drug intermediate.
Uniqueness: 2-Amino-4-methoxy-5-(methylsulfanyl)benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
1258640-52-6 |
---|---|
Molekularformel |
C9H11NO3S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
2-amino-4-methoxy-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-13-7-4-6(10)5(9(11)12)3-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
NGRMTODNLMERFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.